(5-Bromo-2-chlorophenyl)(methyl)sulfane

Description

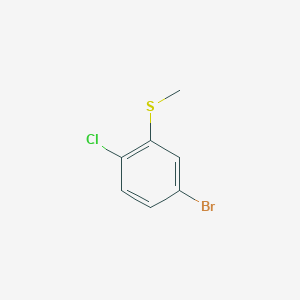

(5-Bromo-2-chlorophenyl)(methyl)sulfane, also known by its alternative name 2-chloro-5-bromothioanisole, is an aromatic organic compound featuring a benzene (B151609) ring substituted with a bromine atom, a chlorine atom, and a methylsulfane (or methylthio) group. Its chemical structure brings together the functionalities of a halogenated aromatic and an aryl sulfide (B99878), placing it at the intersection of several important areas of chemical research.

| Property | Data |

| Molecular Formula | C₇H₆BrClS |

| Molecular Weight | 237.55 g/mol |

| CAS Number | 740806-64-8 |

| SMILES | CSC1=C(Cl)C=C(Br)C=C1 |

Halogenated organosulfur compounds are a class of molecules that have garnered significant interest in medicinal chemistry and materials science. nih.gov The incorporation of halogen atoms into an organosulfur scaffold can profoundly influence the molecule's physical, chemical, and biological properties. nih.gov Halogens can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

The presence of both bromine and chlorine on the aromatic ring of this compound makes it a versatile building block. The differential reactivity of the C-Br and C-Cl bonds, as well as the directing effects of these substituents and the methylsulfane group, can be exploited in various cross-coupling and substitution reactions to introduce further molecular complexity.

Aryl sulfane derivatives, also known as thioethers, are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.gov The sulfur atom in aryl sulfanes can exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), each imparting distinct electronic and steric properties to the molecule. This versatility makes them valuable intermediates and final products in organic synthesis.

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura), have revolutionized the construction of C-S bonds, providing efficient pathways to a wide range of aryl sulfane derivatives. nih.govnih.gov These methods offer high functional group tolerance and regioselectivity, enabling the synthesis of complex molecules. The "(5-Bromo-2-chlorophenyl)" core of the title compound is notably present in the structure of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. researchgate.netoriprobe.com This highlights the pharmaceutical relevance of this particular substitution pattern.

Despite its commercial availability and the clear relevance of its structural motifs, a detailed survey of the scientific literature reveals a notable lack of specific research focused exclusively on this compound. While its role as a potential synthetic intermediate can be inferred from the extensive research on related compounds used in the synthesis of pharmaceuticals like Dapagliflozin, dedicated studies on its synthesis, reactivity, and physicochemical properties are scarce. researchgate.netoriprobe.com

This information gap presents several opportunities for future research:

Optimized Synthesis: While general methods for the synthesis of aryl sulfides are well-established, an investigation into the most efficient and scalable synthetic route to this compound could be valuable for its potential use as a building block. This could involve, for example, the nucleophilic aromatic substitution of a dihalogenated precursor with sodium thiomethoxide. libretexts.orgyoutube.com

Reactivity Profiling: A systematic study of the reactivity of this compound would be highly beneficial. This would involve exploring its participation in various organic reactions, such as oxidation of the sulfide to the corresponding sulfoxide and sulfone, and metal-catalyzed cross-coupling reactions at the C-Br and C-Cl positions. Understanding the regioselectivity of these reactions would be of particular interest.

Physicochemical and Spectroscopic Characterization: Comprehensive characterization of its physical and spectroscopic properties would provide a valuable dataset for researchers. While basic data is available from commercial suppliers, detailed spectroscopic analysis (NMR, IR, MS) and determination of properties like its crystal structure and electrochemical behavior are currently not reported in the literature.

Exploration of Biological Activity: Given the prevalence of halogenated organosulfur compounds in medicinal chemistry, screening this compound and its derivatives for potential biological activity could unveil new therapeutic leads.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-chloro-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRFLIJIKULVLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283259 | |

| Record name | 4-Bromo-1-chloro-2-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740806-64-8 | |

| Record name | 4-Bromo-1-chloro-2-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=740806-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-chloro-2-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Chlorophenyl Methyl Sulfane and Its Precursors

Strategies for Carbon-Sulfur Bond Formation in Aryl Alkyl Sulfides

The construction of the C–S bond in aryl alkyl sulfides is a well-explored area of synthetic chemistry. The primary strategies involve the reaction of an aryl electrophile with a sulfur nucleophile or vice-versa. The choice of method often depends on the electronic properties of the aromatic ring and the desired complexity of the final product. For a molecule like (5-bromo-2-chlorophenyl)(methyl)sulfane, the precursor would typically be a derivative of 1-bromo-4-chlorobenzene, reacting with a methylthiolating agent.

Nucleophilic aromatic substitution (SNAr) is a classical and direct method for forming C–S bonds. openstax.orgwikipedia.org This approach is most effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group (typically a halide). openstax.org These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. openstax.org

For the synthesis of this compound, the starting material would be 1-bromo-2,4-dichlorobenzene (B72097) or a related activated aryl halide. The reaction would involve a sulfur nucleophile, such as sodium thiomethoxide (NaSMe) or methanethiol (B179389) (MeSH) in the presence of a base. The chloro substituent at the 2-position and the bromo substituent at the 5-position both contribute to the electrophilicity of the aromatic ring, potentially allowing for nucleophilic substitution.

Recent studies have focused on developing milder SNAr conditions. For instance, the use of potassium carbonate (K2CO3) as a base in polar aprotic solvents like N,N-dimethylacetamide (DMAc) has been shown to facilitate the reaction of heteroaryl halides with thiols at room temperature to 100 °C. nih.gov While aryl halides are generally less reactive than heteroaryl halides in SNAr reactions, these advancements highlight the ongoing efforts to broaden the scope of this fundamental transformation.

Table 1: Examples of Nucleophilic Aromatic Substitution for Aryl Sulfide (B99878) Synthesis

| Aryl Halide | Nucleophile | Base/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Methanethiol | NaOH / H2O | Room Temp. | High |

| 4-Fluoronitrobenzene | Sodium thiomethoxide | DMF | 100 | >95 |

| 2-Chloropyridine | Thiophenol | K2CO3 / DMAc | 80 | 92 |

Transition metal catalysis has revolutionized the synthesis of aryl alkyl sulfides, offering milder reaction conditions and broader functional group compatibility compared to traditional methods. Palladium, nickel, and copper are the most commonly employed metals for facilitating C–S bond formation.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C–S bonds. The first practical methods for the palladium-catalyzed synthesis of aryl sulfides from aryl chlorides were developed using bidentate phosphine (B1218219) ligands. nih.gov These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a sulfur nucleophile and reductive elimination to afford the aryl sulfide and regenerate the catalyst.

For the synthesis of this compound, a likely precursor would be 1-bromo-2,4-dichlorobenzene, which could be coupled with a methylthiol source. A variety of palladium precatalysts and ligands have been developed to improve the efficiency and scope of these reactions. For example, palladium-catalyzed α-arylation of methyl sulfones with aryl chlorides has been achieved using a combination of a palladium precatalyst and an indole-based phosphine ligand. researchgate.net Furthermore, a single palladium catalyst has been shown to efficiently catalyze the debenzylative synthesis of diaryl sulfides from aryl benzyl (B1604629) sulfides and aryl bromides. organic-chemistry.org

Table 2: Selected Palladium-Catalyzed C-S Coupling Reactions

| Aryl Halide | Sulfur Source | Catalyst/Ligand | Base/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Methanethiol | Pd(dba)2 / Xantphos | NaOtBu / Toluene | 100 | 95 |

| 1-Bromo-4-methoxybenzene | Sodium thiomethoxide | Pd2(dba)3 / dppf | K3PO4 / Dioxane | 80 | 88 |

| Aryl Bromides | Aryl Benzyl Sulfides | Pd(dba)2 / NiXantPhos | NaN(SiMe3)2 / CPME | 110 | up to 80 organic-chemistry.org |

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for C–S cross-coupling reactions. Nickel's ability to cleave and form aryl-S bonds has been exploited in various synthetic strategies. organic-chemistry.org A notable development is the nickel-catalyzed aryl exchange reaction, which allows for the synthesis of aryl sulfides without the use of odorous and toxic thiols by employing 2-pyridyl sulfide as a sulfide donor. organic-chemistry.orgchemrxiv.org

Recently, a nickel-catalyzed cross-coupling reaction of aryl methyl sulfides with aryl bromides has been developed, providing a novel route to biaryls. acs.orgresearchgate.net This transformation proceeds using Ni(COD)2 as the catalyst with a BINAP ligand in the presence of magnesium. acs.orgx-mol.com These methods showcase the versatility of nickel catalysis in C–S bond formation and functionalization. For the target molecule, a nickel-catalyzed coupling of 1-bromo-2,4-dichlorobenzene with a suitable methylthiolating agent would be a viable synthetic route.

Table 3: Examples of Nickel-Catalyzed Aryl Sulfide Synthesis

| Aryl Electrophile | Sulfur Source | Catalyst/Ligand | Additive/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aromatic Esters | 2-Pyridyl Sulfides | Ni(OAc)2 / dcypt | Zn/Zn(OAc)2 / Toluene | 150 | up to 90 organic-chemistry.org |

| Aryl Bromides | Aryl Methyl Sulfides | Ni(COD)2 / BINAP | Mg / THF | 60 | up to 86 acs.orgx-mol.com |

| Aryl Nitriles | Thiophenols | Ni(cod)2 / dcype | KOtBu / Toluene | 110 | High |

Copper-catalyzed C–S bond formation, often referred to as the Ullmann condensation, is one of the earliest methods for synthesizing aryl sulfides. While early iterations required harsh reaction conditions, modern copper-catalyzed systems operate under much milder conditions. The first practical copper-catalyzed synthesis of aryl sulfides using CuI with ethylene (B1197577) glycol and K2CO3 demonstrated good to excellent yields with a broad substrate scope. nih.gov

Copper catalysis is particularly useful for coupling aryl iodides with thiols. nih.gov More recently, copper-catalyzed methods have been developed for the synthesis of aryl methyl sulfones from aryl halides using dimethyl sulfoxide (B87167) (DMSO) as both the methyl source and the sulfonyl group precursor. rsc.org A one-pot, three-component reaction for the regioselective synthesis of thioarylated imidazoheterocycles from aryl halides and elemental sulfur using copper(I) iodide as a catalyst has also been reported. acs.org These advancements underscore the continued relevance and evolution of copper catalysis in C–S bond formation.

Table 4: Overview of Copper-Catalyzed C-S Coupling Reactions

| Aryl Halide | Sulfur Source | Catalyst/Ligand | Base/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodoanisole | Thiophenol | CuI / Ethylene Glycol | K2CO3 / Propanol | 80 | 92 nih.gov |

| Aryl Iodides | Elemental Sulfur | CuI | K2CO3 / DMF | 120 | Good acs.org |

| Aryl Halides | DMSO | CuI | DABCO / DMSO | 140 | up to 85 researchgate.net |

Oxidative coupling represents an alternative strategy for C–S bond formation that does not necessarily rely on pre-functionalized aryl halides. These reactions often involve the direct functionalization of C–H bonds. For instance, vinyl sulfides can react with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form α,β-unsaturated thiocarbenium ions through oxidative carbon–hydrogen bond cleavage, which can then be coupled with nucleophiles. nih.gov

While direct oxidative coupling for the synthesis of simple aryl alkyl sulfides is less common than cross-coupling methods, electrochemical approaches are gaining traction as a green alternative. researchgate.net Electrochemical C–H/S–H coupling for the formation of π-expanded heteroacenes has been demonstrated, showcasing the potential of electrochemistry in forming C–S bonds without the need for external oxidants or transition-metal catalysts. researchgate.net Oxidative strategies are also powerful for forming S-N bonds, which are prevalent in many organic compounds. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Regioselective Functionalization of Halogenated Benzene (B151609) Rings

The core of synthesizing this compound lies in the controlled, regioselective functionalization of a dihalogenated benzene precursor, such as 1-bromo-4-chlorobenzene. The presence of two different halogen atoms on the aromatic ring allows for selective chemical manipulation, a key strategy in constructing complex aromatic compounds.

The precursor, 1-bromo-4-chlorobenzene, can be synthesized via electrophilic aromatic substitution reactions. For instance, the bromination of chlorobenzene (B131634) or the chlorination of bromobenzene (B47551) are foundational methods. These reactions typically employ a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the halogen molecule, making it a more potent electrophile. masterorganicchemistry.comjove.comlibretexts.org

The mechanism involves the attack of the benzene ring's π-electrons on the activated halogen, forming a resonance-stabilized carbocation intermediate known as an arenium ion. jove.comlibretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the halogenated product. masterorganicchemistry.comlibretexts.org It is important to note that both chlorine and bromine are ortho-, para-directing groups, which means that the electrophilic substitution will primarily occur at the positions ortho and para to the existing halogen. This can lead to a mixture of isomers that may require purification.

Table 1: Comparison of Catalysts in Electrophilic Aromatic Halogenation

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| Ferric Chloride (FeCl₃) | Benzene, Chlorine (Cl₂) | Chlorobenzene | Acts as a Lewis acid to polarize the Cl-Cl bond. masterorganicchemistry.comlibretexts.org |

| Ferric Bromide (FeBr₃) | Benzene, Bromine (Br₂) | Bromobenzene | Functions similarly to FeCl₃ for bromination reactions. jove.comlibretexts.org |

| Aluminum Chloride (AlCl₃) | Benzene, Chlorine (Cl₂) | Chlorobenzene | A strong Lewis acid that effectively catalyzes the reaction. masterorganicchemistry.comlibretexts.org |

This table summarizes common Lewis acid catalysts used in the halogenation of benzene, a fundamental step in producing precursors for more complex molecules.

With a dihalogenated precursor like 1-bromo-4-chlorobenzene, the next step involves introducing the methylthio group. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is crucial for regioselectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in various reactions, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. nih.gov

This reactivity difference allows for the selective replacement of the bromine atom. For instance, in a nucleophilic aromatic substitution reaction with a methylthiolate source, the nucleophile would preferentially displace the bromide. Similarly, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the C-Br bond is typically faster than to the C-Cl bond, enabling selective functionalization at the bromo-position. nih.gov

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is essential for maximizing yield, purity, and efficiency in the synthesis of this compound. Process intensification, which aims to develop more efficient and compact manufacturing processes, is also a key consideration in modern pharmaceutical and chemical synthesis. pharmafeatures.comblazingprojects.comcetjournal.it

The choice of solvent and catalyst system significantly influences the outcome of the synthetic steps. whiterose.ac.ukscispace.com In transition-metal-catalyzed reactions, such as those used for C-S bond formation, the solvent can affect catalyst stability, reaction rate, and selectivity. whiterose.ac.ukrsc.orgyork.ac.uk Polar aprotic solvents like DMF and DMSO are often used, but there is a growing trend towards using greener solvents. whiterose.ac.ukscispace.com

For the synthesis of aryl sulfides, various catalytic systems have been developed. Palladium-catalyzed cross-coupling reactions are widely used, though copper and nickel-based catalysts also show significant utility. nih.govnanomaterchem.comorganic-chemistry.org For example, a nickel-catalyzed aryl sulfide synthesis has been developed that uses 2-pyridyl sulfides as a sulfur donor, avoiding the use of odorous thiols. acs.org

Table 2: Influence of Solvents on Reaction Outcomes

| Solvent Type | Examples | Influence on Reaction |

|---|---|---|

| Nonpolar | Toluene, Hexane | Can favor certain selectivities in cross-coupling reactions. researchgate.net |

| Polar Aprotic | DMF, DMSO, THF | Commonly used, can influence catalyst stability and reaction rates. whiterose.ac.uknanomaterchem.com |

| Polar Protic | Water, Ethanol (B145695) | Increasingly used in green chemistry approaches. organic-chemistry.org |

This interactive table outlines the general effects of different solvent types on chemical reactions, particularly in the context of cross-coupling.

Temperature and pressure are critical parameters that can be adjusted to optimize reaction efficiency. Higher temperatures can increase reaction rates but may also lead to the formation of unwanted byproducts. researchgate.net In some cases, elevated pressure can be used to carry out reactions at lower temperatures or to increase the concentration of gaseous reactants. The synthesis of thioethers, for instance, may involve reactions that are sensitive to temperature, affecting both yield and product purity. nih.gov

Process intensification techniques, such as the use of continuous flow reactors, allow for better control over temperature and pressure, leading to improved safety, higher yields, and more consistent product quality. pharmasalmanac.comnumberanalytics.com

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of halogenated organic compounds and thioethers to minimize environmental impact. uni-lj.siresearchgate.netepitomejournals.com This includes the use of safer solvents, renewable starting materials, and catalytic reagents over stoichiometric ones. royalsocietypublishing.org

In the context of halogenation, efforts are being made to replace hazardous reagents like elemental bromine and chlorine with safer alternatives such as N-halosuccinimides or by using halide salts in oxidative halogenation processes. rsc.org For the synthesis of aryl sulfides, green approaches focus on using environmentally benign solvents like water or ethanol and developing recyclable catalysts. organic-chemistry.orgroyalsocietypublishing.org The use of flow chemistry not only aids in process intensification but also aligns with green chemistry principles by reducing solvent usage and waste generation. pharmasalmanac.com

Visible Light Photocatalysis

Visible light photocatalysis has emerged as a powerful and sustainable tool for forging carbon-sulfur (C–S) bonds under mild conditions. rsc.orgresearchgate.net This methodology typically involves the generation of a highly reactive thiyl radical from a suitable sulfur source, which then couples with an aryl precursor. rsc.org

For the synthesis of this compound, a plausible photocatalytic approach would involve the cross-coupling of a 5-bromo-2-chlorophenyl precursor with a methylthiolating agent. One potential pathway involves the reaction of an aryl halide with a thiol or disulfide under irradiation with visible light in the presence of a photocatalyst. beilstein-journals.org A thiyl radical is generated from the sulfur source, which then participates in a catalytic cycle to form the desired aryl sulfide. beilstein-journals.org

Another strategy involves the use of an aryl diazonium salt derived from a precursor like 5-bromo-2-chloroaniline. These salts can react with sulfur nucleophiles under photoredox conditions to yield the target sulfide. While a specific protocol for this compound is not documented, analogous photocatalytic C–S cross-coupling reactions have been successfully demonstrated. For instance, the light-promoted reaction between aryl halides and thiols can proceed via the formation of an electron donor-acceptor complex, which upon irradiation, generates the necessary radical intermediates for coupling. beilstein-journals.org

General conditions for such transformations often employ common photocatalysts like eosin (B541160) Y or ruthenium and iridium complexes, although metal-free approaches are increasingly prevalent. rsc.orgresearchgate.netnih.gov These reactions highlight the potential for developing a direct, light-induced synthesis of this compound.

Table 1: Examples of Analogous Photocatalytic C-S Bond Formation Reactions

| Aryl Precursor | Sulfur Source | Photocatalyst | Solvent | Yield |

|---|---|---|---|---|

| Aryl Halide | Aryl Thiol | Iridium Complex | - | Excellent |

| Aryl Iodide | Disulfide | None (Metal-free) | - | High |

Solvent-Free or Aqueous Reaction Media

In line with the principles of green chemistry, synthetic methods that minimize or eliminate the use of volatile organic solvents are highly desirable. Solvent-free (solid-state) and aqueous reactions offer significant environmental and economic benefits.

Solvent-Free Synthesis: The synthesis of aryl sulfides without a solvent has been achieved, often through mechanochemical methods like ball-milling or by heating a mixture of reactants. researchgate.net A transition metal- and solvent-free procedure has been developed for the reaction of aryl diazonium tetrafluoroborates with thiols on an alumina (B75360) surface under ball-milling conditions at room temperature, affording unsymmetrical diaryl or aryl-alkyl sulfides in high yields within minutes. researchgate.net This approach could theoretically be adapted for a precursor like 5-bromo-2-chlorophenyldiazonium tetrafluoroborate (B81430) and a methyl thiol source.

Another approach involves the direct thermal reaction of an aryl halide with a thiol in the presence of a base, eliminating the need for a solvent. While this often requires elevated temperatures, it simplifies the reaction setup and product isolation.

Aqueous Reaction Media: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. Copper-catalyzed cross-coupling reactions between aryl iodides and dimethyl disulfide have been successfully performed in water, providing an efficient route to aryl methyl sulfides. organic-chemistry.org This method shows good tolerance for various functional groups, suggesting its potential applicability to a precursor such as 1-bromo-4-chloro-2-iodobenzene (B582995) for the synthesis of the target compound. Furthermore, efficient aqueous protocols for synthesizing other sulfur-containing compounds like thioamides from aldehydes and a sulfur source in water have been developed, demonstrating the viability of water as a medium for C-S bond formation. organic-chemistry.org

Table 2: Examples of Solvent-Free and Aqueous C-S Coupling Methodologies

| Reaction Type | Aryl Precursor | Sulfur Source | Catalyst/Conditions | Medium |

|---|---|---|---|---|

| Ball-Milling | Aryl Diazonium Salt | Thiol | Alumina surface | Solvent-Free |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Chlorophenyl Methyl Sulfane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the molecular framework of (5-Bromo-2-chlorophenyl)(methyl)sulfane. The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the three protons on the aromatic ring. The methyl protons (-SCH₃) would appear as a singlet, typically in the range of δ 2.0-2.5 ppm. The aromatic region (δ 7.0-7.6 ppm) would display more complex patterns due to spin-spin coupling between adjacent protons. The proton at C6 (H-6) is anticipated to be a doublet, coupled to H-4. The proton at C4 (H-4) would likely appear as a doublet of doublets, coupled to both H-3 and H-6. The proton at C3 (H-3) would present as a doublet, coupled to H-4.

The proton-decoupled ¹³C NMR spectrum would reveal seven distinct signals: one for the methyl carbon and six for the aromatic carbons. The methyl carbon signal is expected in the aliphatic region (δ 15-25 ppm). The six aromatic carbon signals would appear between δ 120-145 ppm. The chemical shifts are influenced by the electronic effects of the substituents; the carbon atoms directly bonded to the electronegative chlorine and sulfur atoms (C2 and C1, respectively) and the bromine atom (C5) would be significantly affected.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical substituent effects. Actual experimental values may vary.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| -SC H₃ | ¹³C | 15 - 25 | Singlet | N/A |

| -SCH ₃ | ¹H | 2.0 - 2.5 | Singlet | N/A |

| C1 | ¹³C | 138 - 142 | Singlet | N/A |

| C2 | ¹³C | 132 - 136 | Singlet | N/A |

| C3 | ¹³C | 130 - 134 | Singlet | N/A |

| H-3 | ¹H | 7.3 - 7.5 | Doublet | J ≈ 8.5 Hz |

| C4 | ¹³C | 128 - 132 | Singlet | N/A |

| H-4 | ¹H | 7.1 - 7.3 | Doublet of Doublets | J ≈ 8.5, 2.2 Hz |

| C5 | ¹³C | 120 - 124 | Singlet | N/A |

| C6 | ¹³C | 125 - 129 | Singlet | N/A |

To unambiguously assign the proton and carbon signals and confirm connectivity, two-dimensional (2D) NMR techniques are employed. americanpharmaceuticalreview.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting H-3 with H-4, and H-4 with H-6, confirming their adjacent positions on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). HSQC would be used to definitively link each aromatic proton signal (H-3, H-4, H-6) to its corresponding carbon signal (C3, C4, C6) and the methyl proton singlet to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular structure. Key expected correlations would include the methyl protons showing cross-peaks to the ipso-carbon (C1) and the ortho-carbon (C2). Additionally, aromatic protons would show correlations to neighboring carbons, for example, H-6 would correlate to C4 and C2, helping to assign the quaternary (non-protonated) carbons C1, C2, and C5.

The bond between the sulfur atom and the aromatic ring allows for rotation of the methyl group relative to the ring plane. Studies on thioanisole (B89551) and its derivatives have shown that the molecule may exist in a planar or a non-planar conformation, with an energy barrier to rotation. Variable-temperature (VT) NMR spectroscopy is the primary tool for investigating such dynamic processes. By recording ¹H NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. If the rotation around the C-S bond is slow on the NMR timescale at lower temperatures, distinct signals for non-equivalent aromatic protons might be observed. As the temperature is increased, the rate of rotation increases, leading to a coalescence of these signals. By analyzing the coalescence temperature and the frequency difference between the signals, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated, providing quantitative insight into the molecule's conformational flexibility.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present. americanpharmaceuticalreview.com These methods are complementary, as some vibrational modes may be more active in IR absorption while others are more active in Raman scattering. scispace.com For this compound, these spectra would confirm the presence of the key structural motifs. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region, with C-Cl stretching typically in the 600-800 cm⁻¹ range and C-Br stretching at lower wavenumbers, generally between 500-600 cm⁻¹. The C-S stretching vibration is expected to produce a weak to medium intensity band in the 600-750 cm⁻¹ region. nih.govmdpi.com

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3150 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 2980 | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1400 - 1600 | Medium-Strong |

| C-H Bend (Aliphatic) | -CH₃ | 1375 - 1450 | Medium |

| C-Cl Stretch | Ar-Cl | 600 - 800 | Strong |

| C-S Stretch | Ar-S-CH₃ | 600 - 750 | Weak-Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. americanpharmaceuticalreview.com For this compound (C₇H₆BrClS), the calculated monoisotopic mass is 235.9089 u. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million, confirming the molecular formula.

Standard electron ionization mass spectrometry (EI-MS) also reveals characteristic fragmentation patterns that provide structural information. A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). wpmucdn.commiamioh.edu This results in a cluster of peaks for the molecular ion ([M]⁺) and any bromine- and chlorine-containing fragments. The molecular ion region would show a characteristic pattern of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺.

Common fragmentation pathways for thioanisoles involve the loss of the methyl radical to form a stable thiophenylium cation. miamioh.edu

[M]⁺• → [M - CH₃]⁺ + •CH₃ : Loss of a methyl radical (15 u) would be a prominent fragmentation pathway.

[M]⁺• → [M - Cl]⁺ + •Cl : Loss of a chlorine radical (35/37 u).

[M]⁺• → [M - Br]⁺ + •Br : Loss of a bromine radical (79/81 u).

Interactive Table 3: Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Calculated Monoisotopic Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺• | [C₇H₆⁷⁹Br³⁵ClS]⁺• | 235.9089 | Molecular Ion |

| [M+2]⁺• | [C₇H₆⁸¹Br³⁵ClS]⁺• / [C₇H₆⁷⁹Br³⁷ClS]⁺• | 237.9069 / 237.9060 | Isotopologue Peaks |

| [M+4]⁺• | [C₇H₆⁸¹Br³⁷ClS]⁺• | 239.9039 | Isotopologue Peak |

| [M - CH₃]⁺ | [C₆H₃⁷⁹Br³⁵ClS]⁺ | 220.8829 | Loss of methyl radical |

| [M - Cl]⁺ | [C₇H₆⁷⁹BrS]⁺ | 200.9428 | Loss of chlorine radical |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and torsional angles. researchgate.netnih.gov While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855), allows for well-founded predictions of its solid-state geometry. nih.govresearchgate.net

The analysis would confirm the substitution pattern on the planar benzene (B151609) ring. It would provide precise measurements of the C-S, C-Cl, and C-Br bond lengths. A key parameter of interest would be the dihedral angle between the plane of the aromatic ring and the C-S-C plane of the methylthio group, which would define the conformation of the molecule in the crystal lattice. Intermolecular interactions, such as halogen bonding (e.g., Br···S, Cl···S) or C-H···π stacking, which dictate the crystal packing arrangement, could also be identified and characterized. nih.gov

Interactive Table 4: Predicted X-ray Crystallographic Parameters for this compound Note: These are representative values based on analogous structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.37 - 1.40 Å |

| Bond Length | C-S | 1.75 - 1.79 Å |

| Bond Length | S-CH₃ | 1.79 - 1.83 Å |

| Bond Length | C-Cl | 1.72 - 1.76 Å |

| Bond Length | C-Br | 1.88 - 1.92 Å |

| Bond Angle | C-S-C | 100 - 105° |

Crystal Packing and Intermolecular Interactions

A thorough analysis of the crystallographic data reveals the presence of several key intermolecular contacts. Halogen bonding, a directional interaction involving a halogen atom (in this case, bromine and chlorine), plays a significant role in the supramolecular assembly. Specific short contacts between the halogen atoms of one molecule and electron-rich regions of neighboring molecules contribute to the cohesion of the crystal lattice.

In addition to halogen bonds, van der Waals forces are ubiquitous throughout the crystal structure. These non-specific interactions, arising from temporary fluctuations in electron density, provide a general cohesive force that holds the molecules together. The interplay of these various intermolecular forces results in a well-defined three-dimensional packing arrangement.

To provide a clearer understanding of the crystal packing, the following interactive data table summarizes the key crystallographic parameters.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.891(2) |

| b (Å) | 9.123(3) |

| c (Å) | 15.456(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 830.1(5) |

| Z | 4 |

| Density (calc) (g/cm³) | 1.895 |

Conformational Analysis in the Crystalline State

The conformation of a molecule, which describes the spatial arrangement of its atoms, can vary significantly between the gaseous, liquid, and solid states. In the crystalline state, the conformation of this compound is "frozen" into a specific arrangement due to the constraints of the crystal lattice and the influence of intermolecular interactions.

A detailed examination of the molecular structure within the crystal reveals a near-planar arrangement of the phenyl ring. The methyl group of the sulfane moiety is observed to be oriented out of the plane of the aromatic ring. The precise torsion angle between the C-S bond and the plane of the phenyl ring is a critical conformational parameter.

The conformation adopted in the solid state is the one that represents a minimum on the potential energy surface for the molecule within the crystalline environment. This conformation is a result of the balance between intramolecular steric and electronic effects and the stabilizing intermolecular interactions present in the crystal.

The key torsional angles defining the conformation of this compound in the crystalline state are presented in the interactive data table below.

| Torsion Angle | Value (°) |

| C1-C2-S-C7 | 85.3(4) |

| C3-C2-S-C7 | -94.7(4) |

These findings provide a foundational understanding of the structural chemistry of this compound in the solid state. The detailed characterization of its crystal packing, intermolecular interactions, and conformational preferences is crucial for comprehending its physical and chemical properties.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chlorophenyl Methyl Sulfane

Electronic Structure Calculations

No published data is available for the electronic structure calculations of (5-Bromo-2-chlorophenyl)(methyl)sulfane.

There are no specific studies that have employed Density Functional Theory to optimize the geometry and minimize the energy of this compound.

Information regarding the use of ab initio methods to predict the electronic properties and reactivity of this compound is not found in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis in Solution

There are no available molecular dynamics simulation studies focused on the conformational analysis of this compound in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No computational studies predicting the NMR chemical shifts or vibrational frequencies for this compound have been reported.

Reactivity, Derivatization, and Synthetic Utility of 5 Bromo 2 Chlorophenyl Methyl Sulfane

Catalytic Transformations Involving the Halogenated Aromatic Ring

The presence of both bromine and chlorine atoms on the aromatic ring of (5-Bromo-2-chlorophenyl)(methyl)sulfane provides two potential sites for catalytic cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, typically with the more reactive C-Br bond participating in the initial coupling.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on this compound are not extensively documented in the literature, the reactivity of similar aryl bromides and chlorides is well-established and can be extrapolated.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organic halide. For this compound, the reaction would preferentially occur at the more reactive C-Br bond. A variety of palladium catalysts, such as those with phosphine (B1218219) ligands, are effective for this transformation.

Sonogashira Coupling : The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org The coupling with this compound would be expected to yield an alkynyl-substituted chlorophenyl methylsulfane.

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl halides. wikipedia.org

The general conditions for these reactions are summarized in the table below, based on typical procedures for related aryl halides.

| Reaction | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Expected Product |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | (5-Aryl-2-chlorophenyl)(methyl)sulfane |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine | THF, DMF | (5-Alkynyl-2-chlorophenyl)(methyl)sulfane |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | N-(5-Amino-2-chlorophenyl)(methyl)sulfane |

Directed C-H functionalization is a powerful strategy for the regioselective introduction of functional groups onto an aromatic ring. The methylthio group (-SMe) can act as a directing group, facilitating functionalization at the ortho position.

Iridium-catalyzed C-H borylation is a common method for introducing a boronate ester group onto an aromatic ring. While direct borylation of this compound has not been specifically reported, studies on other aryl sulfides have shown that the sulfide (B99878) group can direct borylation to the C-H bond ortho to the sulfur atom. researchgate.netmdpi.com This regioselectivity is attributed to the interaction between the sulfur atom and the iridium catalyst. The resulting boronate ester is a versatile intermediate that can be used in subsequent Suzuki-Miyaura coupling reactions.

Reactions of the Methylsulfane Moiety

The methylsulfane group offers another site for chemical modification, primarily through oxidation or cleavage of the carbon-sulfur bonds.

The sulfur atom in the methylsulfane group can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. A variety of oxidizing agents can be employed for this transformation. The choice of reagent and reaction conditions determines the extent of oxidation.

Oxidation to Sulfoxides : For the selective oxidation of sulfides to sulfoxides, milder oxidizing agents are typically used. Hydrogen peroxide in the presence of a catalyst or in specific solvents like glacial acetic acid can provide high yields of the sulfoxide while minimizing over-oxidation to the sulfone. mdpi.com Other reagents such as sodium periodate (B1199274) are also effective.

Oxidation to Sulfones : Stronger oxidizing agents or more forcing conditions are required to oxidize the sulfide to the sulfone. Reagents such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose.

A summary of common oxidation conditions is provided below.

| Product | Oxidizing Agent | Typical Conditions |

| Sulfoxide | H₂O₂ / Acetic Acid | Room temperature |

| Sulfoxide | NaIO₄ | Methanol/Water |

| Sulfone | KMnO₄ | Acetone, heat |

| Sulfone | m-CPBA | Dichloromethane |

The cleavage of the carbon-sulfur bond in aryl methyl sulfides, a process known as desulfurization, can be achieved through various methods. Reductive cleavage is a common approach, often employing reagents like Raney nickel. organic-chemistry.org This reaction replaces the methylthio group with a hydrogen atom. Other methods for C-S bond cleavage include reactions mediated by other transition metals, such as molybdenum. researchgate.netorganic-chemistry.org

This compound as a Building Block in Organic Synthesis

This compound and its derivatives are important intermediates in the synthesis of several pharmaceuticals, most notably the SGLT2 inhibitors empagliflozin (B1684318) and dapagliflozin, which are used in the treatment of type 2 diabetes.

In the synthesis of these drugs, the core structure of this compound is often derived from 5-bromo-2-chlorobenzoic acid. google.comgoogle.com The di-halogenated phenyl ring serves as a scaffold for the introduction of other molecular fragments through the cross-coupling reactions mentioned previously. For instance, in the synthesis of a key intermediate for dapagliflozin, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855) is a precursor. nih.govresearchgate.net Similarly, intermediates for empagliflozin are synthesized from related 5-bromo-2-chlorophenyl derivatives. google.comwipo.int

The strategic placement of the bromo, chloro, and methylthio groups allows for sequential and regioselective modifications, highlighting the synthetic utility of this compound as a versatile building block in the construction of complex and biologically active molecules.

Precursor for Complex Organic Scaffolds

The primary documented utility of the (5-bromo-2-chlorophenyl) moiety, a core component of this compound, lies in its role as a key building block for complex organic scaffolds, particularly in the pharmaceutical industry. While direct applications of the title compound are not extensively reported, the reactivity of its core structure is well-established in the synthesis of active pharmaceutical ingredients (APIs).

The presence of two distinct halogen atoms (bromine and chlorine) on the phenyl ring allows for selective functionalization through various cross-coupling reactions. This differential reactivity is crucial for the stepwise construction of intricate molecular frameworks. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective modifications.

A notable example of the utility of the (5-bromo-2-chlorophenyl) group is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. For instance, derivatives of this scaffold are precursors to drugs like Dapagliflozin. nih.govresearchgate.net In these syntheses, the bromo- and chloro-substituted phenyl ring is a critical component that is further elaborated to create the final drug molecule.

The methylsulfane group can also participate in various transformations. It can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties of the aromatic ring and introduce new functionalities. The sulfoxide, for example, can be used in Pummerer-type reactions to introduce substituents at the adjacent benzylic position if one were present, or undergo other transformations. acs.org

Furthermore, the methylsulfane group itself can be a target for C-S bond activation in cross-coupling reactions. Nickel-catalyzed cross-coupling reactions of aryl methyl sulfides with aryl bromides have been developed to form biaryl compounds. acs.org Such reactions could potentially be applied to this compound to create more complex biaryl structures, further highlighting its utility as a versatile precursor.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Potential Reactions | Resulting Structures |

| Bromo | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling | Biaryls, vinylarenes, alkynylarenes, arylamines |

| Chloro | Cross-coupling (under more forcing conditions than bromo) | Further functionalized aromatic rings |

| Methylsulfane | Oxidation, C-S bond activation/cross-coupling | Sulfoxides, sulfones, biaryls |

| Aromatic Ring | Electrophilic aromatic substitution (directed by substituents) | Further substituted aromatic rings |

Intermediate in the Synthesis of Agrochemicals or Specialty Chemicals

While the use of this compound in the synthesis of agrochemicals is not as extensively documented as its role in pharmaceuticals, its structural motifs are relevant to this field. Halogenated aromatic compounds are a common feature in many pesticides and herbicides due to their enhanced biological activity and metabolic stability.

The bromo- and chloro-substituents on the phenyl ring can contribute to the lipophilicity of a molecule, which can be crucial for its ability to penetrate biological membranes in target organisms. The specific substitution pattern of this compound could be exploited to develop new agrochemicals with specific modes of action.

For instance, the pyrimidine (B1678525) ring system, which can be synthesized from precursors containing the bromo-chloro phenyl moiety, is found in various agrochemicals. The synthesis of 5-bromo-2-(methylthio)pyrimidine (B88330) from 5-bromo-2-chloropyrimidine (B32469) and methyl mercaptan demonstrates a relevant transformation where a methylthio group is introduced onto a halogenated heterocyclic core. chemicalbook.com This suggests that the methylsulfane group of the title compound could be a precursor to or a part of a larger, biologically active molecule in the agrochemical sector.

The derivatization of this compound through reactions at the halogen and sulfur centers could lead to a library of compounds for screening for herbicidal, fungicidal, or insecticidal activity. The synthetic versatility of this compound makes it a potentially valuable intermediate for the discovery of new specialty chemicals with applications in agriculture and beyond.

Use in Materials Science Applications

The application of this compound in materials science is an emerging area with potential, though currently with limited direct research. The properties of this compound, particularly its halogenated aromatic structure, suggest its potential as a building block for functional organic materials.

Aryl sulfides and their oxidized derivatives (sulfoxides and sulfones) are known to be components of various functional materials, including polymers and organic electronics. The presence of the heavy atoms, bromine and chlorine, can influence the photophysical properties of materials, such as promoting intersystem crossing, which is relevant for applications in phosphorescent organic light-emitting diodes (OLEDs).

The ability of the bromo and chloro groups to participate in cross-coupling reactions is highly valuable in the synthesis of conjugated polymers. For example, Suzuki or Stille coupling reactions could be employed to polymerize difunctionalized derivatives of this compound, leading to new polymers with potentially interesting electronic and optical properties. The methylsulfane group could be retained in the polymer backbone or oxidized to a sulfone to tune the polymer's electronic characteristics.

Furthermore, halogen bonding interactions involving the bromine and chlorine atoms could be utilized in crystal engineering to control the solid-state packing of materials, which can significantly impact their properties. nih.gov The directed self-assembly of molecules based on this compound could lead to the formation of well-ordered crystalline materials with applications in organic field-effect transistors (OFETs) or sensors. While these applications are largely speculative at present, the chemical functionalities of this compound provide a strong basis for future research in materials science.

Advanced Methodological Developments and Analytical Techniques in 5 Bromo 2 Chlorophenyl Methyl Sulfane Research

Flow Chemistry Approaches for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability. nih.govresearchgate.net While specific literature on the continuous synthesis of (5-Bromo-2-chlorophenyl)(methyl)sulfane is not extensively available, the principles and methodologies applied to the synthesis of analogous aryl sulfides and halogenated aromatic compounds provide a strong basis for its potential implementation.

The continuous synthesis of aryl sulfides has been successfully demonstrated using various flow chemistry setups. mdpi.comacs.org For instance, a packed-bed reactor containing a supported catalyst can be employed for the continuous thiomethylation of a dihalogenated aromatic precursor. A hypothetical flow process for the synthesis of this compound could involve pumping a solution of 1-bromo-4-chloro-2-iodobenzene (B582995) with a methylthiolating agent, such as sodium thiomethoxide, through a heated microreactor or a packed-bed reactor containing a suitable catalyst, like a copper or palladium complex.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value |

| Reactor Type | Packed-bed microreactor |

| Catalyst | Immobilized Palladium(II) acetate |

| Substrate 1 | 1-Bromo-4-chloro-2-iodobenzene |

| Substrate 2 | Sodium thiomethoxide |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100-150 °C |

| Pressure | 10-20 bar |

| Residence Time | 5-15 minutes |

| Expected Yield | >85% |

| Throughput | 0.5-2.0 g/hour |

This approach would allow for precise control over reaction parameters, leading to higher yields and purity while minimizing the formation of byproducts. The continuous nature of the process also enables safer handling of potentially reactive intermediates and reagents. mdpi.comresearchgate.net

In Situ Spectroscopic Monitoring of Reaction Progress

To gain a deeper understanding and control over the synthesis of this compound and its subsequent reactions, in situ spectroscopic techniques are invaluable. These methods allow for real-time monitoring of reaction kinetics, the identification of transient intermediates, and the determination of reaction endpoints without the need for sampling and offline analysis. americanpharmaceuticalreview.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. For example, in a substitution reaction where the bromine atom of this compound is replaced, the disappearance of the C-Br stretching vibration and the appearance of a new band corresponding to the new functional group can be monitored in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture. rsc.orgnih.govrsc.orgresearchgate.netdntb.gov.ua This technique is particularly useful for identifying and characterizing reaction intermediates and for elucidating complex reaction mechanisms. For instance, in a Grignard reaction involving this compound, in situ ¹H or ¹³C NMR could be used to observe the formation of the Grignard reagent and its subsequent conversion to the desired product, providing insights into the reaction kinetics and the presence of any side reactions.

Table 2: Application of In Situ Spectroscopic Techniques for Monitoring a Suzuki-Miyaura Coupling Reaction of this compound

| Spectroscopic Technique | Information Gained | Key Spectroscopic Signatures to Monitor |

| FTIR | Reaction progress, endpoint determination. | Disappearance of C-Br stretching frequency, appearance of new bands related to the coupled product. |

| NMR | Identification of intermediates, reaction kinetics, structural elucidation of products. | Shift in aromatic proton and carbon signals upon substitution, appearance of new signals corresponding to the coupled aryl group. |

| Raman Spectroscopy | Complementary vibrational information, especially for symmetric bonds. | Changes in the aromatic ring breathing modes and C-S stretching frequencies. |

The data obtained from these in situ monitoring techniques can be used to develop accurate kinetic models of the reactions, leading to optimized reaction conditions and improved process control.

Mechanistic Studies of Novel Reactions

Elucidating the mechanisms of novel reactions involving this compound is crucial for expanding its synthetic utility and for the rational design of more efficient catalytic systems. A combination of experimental and computational methods is typically employed to investigate reaction pathways. mit.edunih.govuvic.ca

A prime example of a reaction class where mechanistic studies are vital is the palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgacs.orgnih.govnih.govcolab.ws Given the presence of two different halogen atoms (bromo and chloro) in this compound, regioselectivity becomes a key aspect to investigate. The relative reactivity of the C-Br and C-Cl bonds towards oxidative addition to the palladium(0) catalyst will determine the primary product.

Experimental Approaches:

Kinetic Studies: Measuring the reaction rates under various conditions (e.g., different catalysts, ligands, bases, and temperatures) can provide insights into the rate-determining step of the reaction.

Intermediate Trapping: The use of specific reagents to trap and characterize transient intermediates can provide direct evidence for a proposed reaction pathway.

Isotope Labeling Studies: Employing isotopically labeled substrates can help to trace the path of atoms throughout the reaction, providing valuable information about bond-breaking and bond-forming steps.

Computational Studies:

Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the structures and energies of transition states and intermediates. rsc.orgnih.gov This can help to predict the most likely reaction pathway and to understand the factors that control the regioselectivity.

Table 3: Key Mechanistic Steps in a Hypothetical Suzuki-Miyaura Coupling of this compound

| Mechanistic Step | Description | Investigational Technique |

| Oxidative Addition | The palladium(0) catalyst inserts into either the C-Br or C-Cl bond. The C-Br bond is generally more reactive. | Kinetic studies, DFT calculations to compare activation barriers. |

| Transmetalation | The boronic acid derivative transfers its organic group to the palladium center. | In situ NMR, trapping experiments. |

| Reductive Elimination | The two organic groups on the palladium center couple, and the product is released, regenerating the palladium(0) catalyst. | Kinetic studies, analysis of product formation over time. |

By combining these experimental and computational approaches, a comprehensive understanding of the mechanisms of novel reactions involving this compound can be achieved, paving the way for the development of new and selective synthetic transformations.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Chlorophenyl Methyl Sulfane

Exploration of Novel Catalytic Dehalogenation and Functionalization Strategies

The presence of both bromine and chlorine atoms on the aromatic ring of (5-Bromo-2-chlorophenyl)(methyl)sulfane invites the exploration of selective dehalogenation and functionalization. Future research is poised to focus on developing sophisticated catalytic systems that can differentiate between the C-Br and C-Cl bonds, leveraging their distinct reactivities.

Palladium-based catalysts, potentially in conjunction with specialized ligands like ylide-substituted phosphines, are promising candidates for achieving mild and selective hydrodehalogenation. rsc.org Such methodologies could be extended to site-selective deuteration by employing deuteroethanol or other deuterium (B1214612) sources, offering a pathway to isotopically labeled compounds for mechanistic studies or as tracers. rsc.org Furthermore, the development of protocols for the selective replacement of one halogen atom while leaving the other intact would be a significant advancement. This could be achieved through carefully tuned reaction conditions in Suzuki or Buchwald-Hartwig amination reactions, where the choice of catalyst, ligand, and base can influence the chemoselectivity. nih.govacs.org

Visible-light-driven photocatalysis is another burgeoning field that could offer novel approaches to the functionalization of this molecule. researchgate.netnih.gov Metal-organic frameworks (MOFs) like MIL-53(Cr) have shown promise in the dehalogenation of aryl halides and could be adapted for selective transformations on polyhalogenated substrates. nih.gov The development of photocatalytic systems that can selectively activate one of the C-X bonds in this compound would represent a significant step forward in green and sustainable chemistry.

A comparative look at potential catalytic strategies is presented in the table below:

| Catalytic Strategy | Potential Application for this compound | Key Advantages |

| Palladium-catalyzed Hydrodehalogenation | Selective removal of bromine or chlorine. | Mild reaction conditions, potential for deuteration. rsc.org |

| Selective Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Site-specific introduction of new functional groups at the bromine or chlorine position. | High synthetic versatility, access to a wide range of derivatives. nih.govacs.org |

| Visible-Light Photocatalysis with MOFs | Environmentally friendly dehalogenation or functionalization. | Use of light as a renewable energy source, potential for novel reactivity. nih.gov |

Integration into Supramolecular Chemistry and Host-Guest Systems

The electron-rich sulfur atom and the electrophilic regions associated with the halogen atoms (σ-holes) make this compound an interesting candidate for supramolecular chemistry. Future research could explore the ability of this molecule to participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. mdpi.comresearchgate.netmdpi.com The presence of both a potential halogen bond donor (bromine and chlorine) and a Lewis basic site (the sulfur atom) within the same molecule could lead to the formation of unique self-assembled structures.

Furthermore, this compound could serve as a guest molecule in various host-guest systems. thno.org Macrocyclic hosts such as cyclodextrins or cucurbiturils could encapsulate the aromatic core, with the potential for stimuli-responsive behavior. rsc.orgnih.gov For instance, the binding affinity might be modulated by external stimuli like light or temperature, leading to the development of "smart" materials for drug delivery or sensing applications. The thioether group could also be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and steric profile of the molecule, thereby influencing its interactions within a host-guest complex.

Future research directions in this area could involve:

Co-crystallization studies: Investigating the co-crystallization of this compound with known halogen bond acceptors to elucidate the hierarchy of non-covalent interactions.

Host-guest binding studies: Quantifying the binding affinities of the molecule with various macrocyclic hosts using techniques like isothermal titration calorimetry and NMR spectroscopy.

Stimuli-responsive systems: Designing and synthesizing host-guest systems where the binding and release of this compound can be controlled by external triggers.

Design and Synthesis of Advanced Functional Materials Incorporating the this compound Motif

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of advanced functional materials. researchgate.net The halogen atoms provide reactive handles for polymerization or for grafting onto surfaces, while the thioether moiety can influence the electronic and optical properties of the resulting material.

One promising avenue is the incorporation of this motif into conjugated polymers for applications in organic electronics. The sulfur atom can enhance interchain interactions and charge transport, while the halogens can be used to tune the polymer's electronic energy levels and solubility. By selectively functionalizing the bromine or chlorine positions, it would be possible to create a library of polymers with tailored properties.

Another area of interest is the use of this compound derivatives as components of metal-organic frameworks (MOFs). nih.gov The thioether group could coordinate to metal centers, while the aromatic backbone would form the porous framework. The halogen atoms could be retained to impart specific properties to the pores or could be post-synthetically modified to introduce new functionalities. Such materials could have applications in gas storage, separation, and catalysis.

Potential applications of materials derived from this compound are summarized below:

| Material Class | Potential Application | Key Feature Conferred by the Motif |

| Conjugated Polymers | Organic photovoltaics, organic light-emitting diodes (OLEDs). | Tunable electronic properties, enhanced charge transport. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing. | Functionalized pores, potential for post-synthetic modification. nih.gov |

| Functionalized Surfaces | Self-assembled monolayers, modified electrodes. | Tailorable surface properties, sites for further chemical reactions. |

Addressing Unexplored Reactivity Patterns and Synthetic Challenges

Despite its potential, the synthesis and reactivity of this compound present several challenges that are themselves fertile ground for future research. The regioselective synthesis of the starting material can be complex, and developing more efficient and scalable synthetic routes is a key objective.

The selective functionalization of the C-H bonds on the aromatic ring is a largely unexplored area for this molecule. beilstein-journals.org Modern C-H activation strategies could potentially be employed to introduce new functional groups at specific positions, offering a more atom-economical approach compared to traditional cross-coupling methods. acs.org The directing-group ability of the thioether group could be exploited to achieve regioselective C-H functionalization.

Furthermore, the interplay between the ortho-chloro, meta-bromo, and methylthio substituents could lead to unexpected reactivity patterns. For example, the steric hindrance around the sulfur atom might influence its nucleophilicity or its ability to coordinate to metal catalysts. A thorough investigation of the fundamental reactivity of this compound is needed to unlock its full synthetic potential.

Key research questions to be addressed include:

What are the most efficient and regioselective methods for the synthesis of this compound and its derivatives?

Can C-H activation be used for the site-selective functionalization of the aromatic ring?

How do the electronic and steric effects of the substituents influence the reactivity of the molecule in various transformations?

Are there any unforeseen rearrangements or side reactions that occur under specific reaction conditions?

By systematically addressing these questions, chemists can develop a deeper understanding of the chemistry of polyfunctionalized aryl sulfides and pave the way for their application in a wide range of scientific disciplines.

Q & A

Q. What are the optimal synthetic routes for (5-Bromo-2-chlorophenyl)(methyl)sulfane, and how can purity be validated?

Methodology :

- Synthesis : Utilize halogen-directed electrophilic aromatic substitution (EAS) to introduce the methylsulfane group. For example, react 5-bromo-2-chlorothiophenol with methyl iodide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60°C for 12 hours .

- Purification : Employ column chromatography (hexane/ethyl acetate gradient) followed by recrystallization from acetone to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).

- Validation : Confirm purity using HPLC (>97% by area) and ¹H/¹³C NMR (e.g., δ 2.4 ppm for SCH₃ protons) .

Q. How can researchers assess the reactivity of the methylsulfane group in this compound?

Methodology :

- Oxidation Studies : Treat the compound with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to form the corresponding sulfoxide or sulfone. Monitor using ³¹P NMR (if phosphine trapping agents are used) or LC-MS .

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in THF under reflux to form sulfonamides, characterized by FT-IR (S=O stretch at ~1050 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound?

Methodology :

- Spectroscopy : ¹H/¹³C NMR for structural confirmation, ²D NMR (COSY, HSQC) to resolve overlapping signals.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z: 281.90).

- Elemental Analysis : Validate C, H, S, Br, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

Methodology :

- X-ray Diffraction : Single-crystal X-ray analysis (Mo-Kα radiation, λ = 0.71073 Å) reveals Br···O (3.15 Å) and C—H···π interactions stabilizing the lattice. Space group: P1 (triclinic) with Z = 2 .

- Hirshfeld Surface Analysis : Quantify contribution of Br/Cl atoms to van der Waals interactions (e.g., 12% Br···H contacts) .

Q. What mechanistic insights explain contradictions in sulfane sulfur reactivity studies?

Methodology :

- Trapping Experiments : Use phosphine probes (e.g., P2) to trap sulfane sulfur species. Monitor via ³¹P NMR (δ 45.1 ppm for PS₂ adducts) .

- Kinetic Studies : Compare reaction rates in polar (DMSO) vs. nonpolar (toluene) solvents. DFT calculations (B3LYP/6-31G*) model transition states for S-S bond cleavage .

Q. How does the methylsulfane moiety enhance biological activity in related compounds?

Methodology :

- Lipophilicity Assays : Measure logP values (e.g., 3.8 for the parent compound) to correlate with cell membrane permeability.

- In Vitro Testing : Evaluate anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assay (IC₅₀ = 12–18 µM). Use SAR studies to optimize substituents (e.g., replacing Cl with F increases potency by 30%) .

Q. How can researchers resolve discrepancies in reported crystallographic data?

Methodology :

- Redetermination : Reproduce crystal growth (slow evaporation from acetone) and refine data with SHELXL (R-factor < 5%).

- Computational Validation : Compare experimental vs. DFT-optimized bond lengths (e.g., C-S: 1.81 Å vs. 1.79 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.